molecular formula C8H8Cl3NO2 B3374623 Amino(2,3-dichlorophenyl)acetic acid hydrochloride CAS No. 1025447-40-8

Amino(2,3-dichlorophenyl)acetic acid hydrochloride

Cat. No.: B3374623
CAS No.: 1025447-40-8
M. Wt: 256.5 g/mol
InChI Key: GBANFTZORPBOCA-UHFFFAOYSA-N
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Description

Amino(2,3-dichlorophenyl)acetic acid hydrochloride is a halogenated aromatic compound with the molecular formula C₈H₈Cl₃NO₂ (including the hydrochloride moiety). Its non-salt form, 2-amino-2-(2,3-dichlorophenyl)acetic acid, has a molecular weight of 220.05 g/mol (C₈H₇Cl₂NO₂) and a CAS number of 318270-11-0 . The hydrochloride salt (CAS: 1025447-40-8) is industrially produced with 99% purity, primarily for pharmaceutical intermediates . The compound’s structure features a dichlorophenyl ring substituted at the 2- and 3-positions, an amino group, and an acetic acid backbone.

Properties

IUPAC Name

2-amino-2-(2,3-dichlorophenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2.ClH/c9-5-3-1-2-4(6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBANFTZORPBOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino(2,3-dichlorophenyl)acetic acid hydrochloride typically involves the chlorination of phenylacetic acid followed by amination. One common method includes the following steps:

    Chlorination: Phenylacetic acid is treated with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 2 and 3 positions of the phenyl ring.

    Amination: The dichlorophenylacetic acid is then reacted with ammonia or an amine under controlled conditions to introduce the amino group at the alpha position.

    Hydrochloride Formation: The resulting amino(2,3-dichlorophenyl)acetic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Amino(2,3-dichlorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Amino(2,3-dichlorophenyl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Amino(2,3-dichlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3,4-Dichlorophenyl Derivatives

2-Amino-2-(3,4-dichlorophenyl)acetic Acid Hydrochloride (CAS: 1105679-25-1) is a positional isomer with chlorine atoms at the 3- and 4-positions of the phenyl ring. Key differences include:

  • Molecular Formula: C₈H₈Cl₃NO₂ (same as 2,3-dichloro isomer but distinct substitution pattern).
  • Molecular Weight : 256.51 g/mol .
  • Studies on similar dichlorophenyl acetamides (e.g., in ) show that substitution patterns influence dihedral angles between aromatic and amide groups, impacting hydrogen bonding and solubility .

Functional Group Variations

(Dimethylamino)(3-methylphenyl)acetic Acid Hydrochloride
  • Molecular Formula: C₁₁H₁₆ClNO₂.
  • Molecular Weight : 237.71 g/mol .
  • Key Differences: Replaces the amino group with a dimethylamino group, increasing steric bulk and basicity. Features a 3-methylphenyl ring instead of dichlorophenyl, reducing electronegativity and altering solubility.
  • Applications: Used in ligand synthesis due to enhanced coordination ability from the dimethylamino group .

Piperazine-Linked Derivatives

1-(2,3-Dichlorophenyl)piperazine Hydrochloride (Impurity B(EP)):

  • Structure : Contains a piperazine ring linked to the 2,3-dichlorophenyl group.
  • Molecular Formula: Not explicitly listed, but piperazine derivatives (e.g., aripiprazole impurities) are common in antipsychotic APIs .
  • Pharmacological Relevance : Piperazine moieties enhance binding to central nervous system receptors (e.g., dopamine D₂ receptors), unlike the acetic acid backbone of the base compound .

Complex Derivatives: ICI 204,448 Hydrochloride

  • Molecular Formula : C₂₃H₂₇Cl₃N₂O₄.
  • Molecular Weight : ~517.84 g/mol .
  • Structural Features: Combines a 3,4-dichlorophenylacetyl group with a pyrrolidinyl ethyl chain and phenoxyacetic acid.
  • Activity : Acts as a peripherally selective κ-opioid receptor agonist, leveraging the dichlorophenyl group for receptor affinity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Applications
Amino(2,3-dichlorophenyl)acetic acid hydrochloride 1025447-40-8 C₈H₈Cl₃NO₂ 256.51 (salt form)* 2,3-dichlorophenyl, amino, acetic acid Pharmaceutical intermediate
2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride 1105679-25-1 C₈H₈Cl₃NO₂ 256.51 3,4-dichlorophenyl isomer Research chemical
(Dimethylamino)(3-methylphenyl)acetic acid hydrochloride 1390653-98-1 C₁₁H₁₆ClNO₂ 237.71 Dimethylamino, 3-methylphenyl Ligand synthesis
1-(2,3-Dichlorophenyl)piperazine hydrochloride N/A C₁₀H₁₂Cl₃N₂ ~265.57 Piperazine ring, 2,3-dichlorophenyl API impurity
ICI 204,448 hydrochloride 121264-04-8 C₂₃H₂₇Cl₃N₂O₄ 517.84 3,4-dichlorophenylacetyl, pyrrolidinyl ethyl κ-opioid agonist

*Molecular weight calculated based on stoichiometry of free acid (220.05 g/mol) + HCl (36.46 g/mol).

Research Findings and Implications

  • Positional Isomerism : The 2,3-dichloro isomer exhibits distinct crystallinity and hydrogen-bonding patterns compared to the 3,4-dichloro analog, as seen in X-ray studies of related acetamides .
  • Solubility : Hydrochloride salts generally improve aqueous solubility, critical for drug formulation. For example, the hydrochloride form of the base compound is produced industrially with 99% purity for ease of handling .
  • Biological Activity: Dichlorophenyl groups enhance lipophilicity and receptor binding.

Biological Activity

Amino(2,3-dichlorophenyl)acetic acid hydrochloride, also known as 2-amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

Research indicates that this compound exhibits antimicrobial and anticancer properties. These activities are attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to form hydrogen bonds and engage in hydrophobic interactions, influencing several biochemical pathways.

Key Biological Activities

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains.
  • Anticancer Activity : Studies have demonstrated its effectiveness against several cancer cell lines, suggesting it may induce apoptosis and inhibit tumor growth.

The mechanism by which this compound exerts its effects involves:

  • Binding to specific enzymes and receptors.
  • Modulating the activity of these biomolecules, leading to altered cellular responses.
  • Inducing apoptosis in cancer cells through specific signaling pathways.

Research Findings

Recent studies have provided insights into the compound's biological effects:

  • Antimicrobial Studies : Research has shown that this compound has effective antimicrobial properties against various pathogens. In vitro assays indicated a significant reduction in microbial viability at concentrations as low as 10 µg/mL .
  • Anticancer Studies : A study evaluating the compound's effects on human leukemia cell lines (CEM-13 and U-937) revealed that it induced apoptosis in a dose-dependent manner. The IC50 values for these cell lines were reported at approximately 15 µM, demonstrating its potential as an anticancer agent .

Case Study 1: Anticancer Activity

A recent study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

  • Cell Line : MCF-7 (breast cancer)
  • IC50 Value : 12 µM
  • Mechanism : Induction of apoptosis through caspase activation.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against Staphylococcus aureus:

  • Minimum Inhibitory Concentration (MIC) : 8 µg/mL
  • Effectiveness : The compound demonstrated a bactericidal effect with a reduction in colony-forming units by over 90% after 24 hours of exposure.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus8 µg/mL
AnticancerMCF-712 µM
AnticancerCEM-1315 µM

Table 2: Mechanistic Insights

MechanismDescription
Apoptosis InductionActivation of caspases leading to cell death
Enzyme InhibitionBinding to target enzymes affecting metabolic pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Amino(2,3-dichlorophenyl)acetic acid hydrochloride
Reactant of Route 2
Amino(2,3-dichlorophenyl)acetic acid hydrochloride

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